molecular formula C20H40N4O8 B13392772 2-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

2-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

Cat. No.: B13392772
M. Wt: 464.6 g/mol
InChI Key: RNBRFANQNIXKOX-UHFFFAOYSA-N
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Description

The compound 2-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol is a complex organic molecule with multiple functional groups, including amino, hydroxyl, and ether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the oxane ring, followed by the introduction of amino and hydroxyl groups through a series of substitution and addition reactions. The reaction conditions often include the use of catalysts, controlled temperatures, and pH adjustments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also involve the use of automated systems to monitor and control the synthesis process, ensuring reproducibility and safety.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino groups can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the amino groups can yield primary amines.

Scientific Research Applications

2-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Micronomicin: A similar compound with a comparable structure and functional groups.

    Gentamicin: Another related compound with similar biological activities.

Uniqueness

2-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol: is unique due to its specific arrangement of functional groups and its potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C20H40N4O8

Molecular Weight

464.6 g/mol

IUPAC Name

2-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

InChI

InChI=1S/C20H40N4O8/c1-20(28)8-29-19(14(27)17(20)24-3)32-16-12(25)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-23-2/h9-19,23-28H,4-8,21-22H2,1-3H3

InChI Key

RNBRFANQNIXKOX-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)O)O

Origin of Product

United States

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